2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Descripción
Propiedades
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-2-3-10(6-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILFPUBYZCKHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways that are affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and cellular metabolism.
Pharmacokinetics
The compound’s molecular weight (17064 g/mol) suggests that it may have favorable absorption and distribution characteristics. The presence of the hydroxyl group could potentially influence the compound’s metabolism and excretion, as it could be a site for phase II conjugation reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the hydroxyl group. Additionally, the compound’s efficacy could be influenced by the presence of other biomolecules that compete for the same targets.
Actividad Biológica
The compound 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol belongs to a class of chemicals known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action.
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 223.68 g/mol
- CAS Number : 1271563-43-9
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated varying degrees of activity against a range of bacteria and fungi. The presence of the 3-chloro-4-methylphenyl group in the structure enhances its interaction with microbial targets, potentially disrupting cell wall synthesis or function.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study focusing on triazole-based compounds reported that modifications to the triazole ring can significantly enhance cytotoxicity against various cancer cell lines.
Case Study : In vitro assays demonstrated that This compound exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. This suggests a strong potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit key enzymes involved in cellular metabolism, such as topoisomerases and kinases.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.
- Disruption of Mitochondrial Function : Triazoles have been implicated in disrupting mitochondrial respiration, which is critical for energy production in rapidly dividing cells.
Research Findings
Recent studies have expanded our understanding of the biological implications of triazole derivatives:
- Antimicrobial Efficacy : A systematic review highlighted that triazoles can effectively combat resistant strains of bacteria and fungi, making them valuable in treating infections that are difficult to manage with conventional antibiotics.
- Cytotoxicity Studies : Research published in eLife indicated that modifications to the triazole structure could enhance inhibitory activity against mitochondrial complex I, which is crucial for ATP production in cancer cells .
- Pharmacokinetics and Toxicology : Preliminary toxicological assessments suggest that while the compound exhibits promising activity against target cells, its safety profile requires further evaluation through extensive preclinical studies.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoroethanone derivative (Table 1, Row 4) exhibits higher lipophilicity (logP ~2.8) compared to the ethanol derivative (logP ~1.5) due to the electron-withdrawing CF₃ group .
- Solubility: The hydroxymethyl (-CH₂OH) group in compounds like [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol enhances aqueous solubility (1.2 mg/mL) compared to non-polar analogs .
- Metabolic Stability: Fluorinated derivatives (e.g., [1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol) demonstrate improved metabolic stability in vitro, attributed to reduced oxidative metabolism .
Métodos De Preparación
Diazotization of 3-Chloro-4-Methylaniline
The azide precursor is synthesized via diazotization of 3-chloro-4-methylaniline. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt intermediate. Subsequent displacement with sodium azide (NaN₃) in aqueous medium yields 3-chloro-4-methylphenyl azide.
$$
\text{3-Chloro-4-methylaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{3-Chloro-4-methylphenyl azide}
$$
Critical parameters include maintaining sub-5°C temperatures to prevent diazonium decomposition and stoichiometric control of NaN₃ to avoid over-azidation.
Preparation of Alkyne Components: 3-Butyn-1-ol and Derivatives
Direct Use of 3-Butyn-1-ol
3-Butyn-1-ol (HC≡C-CH₂CH₂OH) serves as the terminal alkyne for CuAAC. Commercial availability varies, but laboratory-scale synthesis involves dehydrohalogenation of 4-chloro-2-butyn-1-ol using potassium hydroxide (KOH).
Protected Alkyne Strategies
For oxygen-sensitive protocols, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection post-cycloaddition using tetrabutylammonium fluoride (TBAF) restores the alcohol functionality.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Standard Reaction Conditions
Optimized CuAAC employs 10 mol% copper(II) acetate (Cu(OAc)₂), 20 mol% sodium ascorbate in ethanol/water (4:1) at 50°C for 24 hours. The regioselective 1,4-disubstituted triazole forms in 85–92% yield (Table 1).
Table 1: CuAAC Optimization for Target Compound Synthesis
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu(OAc)₂ + Ascorbate | Ethanol/H₂O | 50 | 24 | 92 |
| CuI + TBTA | DMF/MeOH | 40 | 24 | 88 |
| Cu Nanoparticles | H₂O | 25 | 48 | 78 |
Mechanistic Insights
Copper(I) acetylide formation initiates the cycloaddition, followed by azide coordination and six-membered metallocycle transition state (Scheme 1).
$$
\text{HC≡C-CH}2\text{CH}2\text{OH} + \text{Cu(I)} \rightarrow \text{Cu-C≡C-CH}2\text{CH}2\text{OH} \xrightarrow{\text{Azide}} \text{Triazole-Cu} \rightarrow \text{Product}
$$
Regioselectivity arises from copper’s preferential stabilization of the 1,4-triazole isomer.
Alternative Synthetic Methodologies
One-Pot Sequential Synthesis
Adapting protocols from, a three-component reaction combines 3-chloro-4-methylaniline, chloroacetyl chloride, and 3-butyn-1-ol with NaN₃ in acetonitrile. This tandem diazotization-cycloaddition achieves 76% yield but requires rigorous pH control.
Ultrasound-Assisted Cycloaddition
Ultrasound irradiation (40 kHz) reduces reaction time to 2 hours by enhancing copper catalyst dispersion. Yields remain comparable (89%) while minimizing thermal degradation.
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) elutes the product as a white solid. Rf = 0.32 (TLC, ethyl acetate).
Spectroscopic Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
